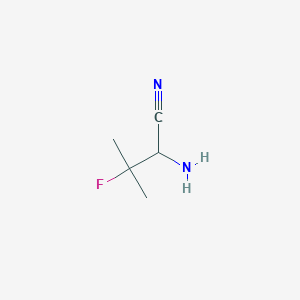
2-Amino-3-fluoro-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H9FN2. It is a nitrile derivative, characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methylbutanenitrile with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-3-fluoro-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-3-fluoro-3-methylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity and specificity for certain biological targets, while the nitrile group can participate in various chemical transformations within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-3-methylbutanenitrile: Similar structure but with a chloro substituent instead of fluoro.
2-Amino-3-bromo-3-methylbutanenitrile: Contains a bromo substituent.
2-Amino-3-iodo-3-methylbutanenitrile: Features an iodo substituent.
Uniqueness
2-Amino-3-fluoro-3-methylbutanenitrile is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and reactivity.
Properties
CAS No. |
79205-57-5 |
|---|---|
Molecular Formula |
C5H9FN2 |
Molecular Weight |
116.14 g/mol |
IUPAC Name |
2-amino-3-fluoro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3 |
InChI Key |
YOXOCQAYQCFTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















